2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a benzodioxin ring, and a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin ring and the bromination of the phenyl group. The formamido group is then introduced through a formylation reaction, followed by the esterification of the methylbenzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations[5][5].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chlorophenyl 3-methylbenzoate
- 2,4-Dibromo-6-methylphenyl 3-methylbenzoate
- 2,4-Dibromo-6-phenyl 3-methylbenzoate
Uniqueness
Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE stands out due to the presence of the benzodioxin ring and the formamido group.
Properties
Molecular Formula |
C24H18Br2N2O5 |
---|---|
Molecular Weight |
574.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H18Br2N2O5/c1-14-3-2-4-16(9-14)24(30)33-22-17(10-18(25)12-19(22)26)13-27-28-23(29)15-5-6-20-21(11-15)32-8-7-31-20/h2-6,9-13H,7-8H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
QRRVYAFSPSLJMT-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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